(S)-[2-(6-Chloro-7-methyl-2-benzimidazolyl)-2-methyl-1-pyrrolidinyl][5-methoxy-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone
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Overview
Description
Preparation Methods
The synthesis of nemorexant involves multiple steps, starting with the preparation of key intermediates. Industrial production methods involve optimizing reaction conditions to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Nemorexant undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Nemorexant has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the orexin system and its role in sleep regulation.
Biology: Investigated for its effects on various biological pathways and its potential therapeutic applications.
Medicine: Primarily used for the treatment of insomnia, with ongoing research into its potential use for other sleep disorders.
Mechanism of Action
Nemorexant exerts its effects by selectively blocking the orexin receptors OX1R and OX2R. Orexins are wake-promoting neuropeptides that bind to these receptors to regulate wakefulness. By blocking the binding of orexins, nemorexant reduces overactive wakefulness, thereby promoting sleep .
Comparison with Similar Compounds
Nemorexant is unique among orexin receptor antagonists due to its selective dual action on both OX1R and OX2R. Similar compounds include:
Suvorexant: Another dual orexin receptor antagonist used for the treatment of insomnia.
Lemborexant: A dual orexin receptor antagonist with a similar mechanism of action but different pharmacokinetic properties.
Nemorexant stands out due to its optimized duration of action and minimized next-morning residual effects .
Properties
Molecular Formula |
C23H23ClN6O2 |
---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
[2-(5-chloro-4-methyl-1H-benzimidazol-2-yl)-2-methylpyrrolidin-1-yl]-[5-methoxy-2-(triazol-2-yl)phenyl]methanone |
InChI |
InChI=1S/C23H23ClN6O2/c1-14-17(24)6-7-18-20(14)28-22(27-18)23(2)9-4-12-29(23)21(31)16-13-15(32-3)5-8-19(16)30-25-10-11-26-30/h5-8,10-11,13H,4,9,12H2,1-3H3,(H,27,28) |
InChI Key |
NBGABHGMJVIVBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(N2)C3(CCCN3C(=O)C4=C(C=CC(=C4)OC)N5N=CC=N5)C)Cl |
Origin of Product |
United States |
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